N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide

Description

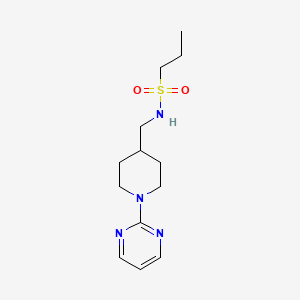

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a sulfonamide group

Propriétés

IUPAC Name |

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2S/c1-2-10-20(18,19)16-11-12-4-8-17(9-5-12)13-14-6-3-7-15-13/h3,6-7,12,16H,2,4-5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUHVXMZCCYYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC1CCN(CC1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. One common method involves the reaction of 2-chloropyrimidine with piperidine under basic conditions to form the pyrimidinyl-piperidine intermediate. This intermediate is then reacted with propane-1-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Antimicrobial Properties

Research has shown that sulfonamide compounds, including N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide, exhibit significant antimicrobial activity. A study highlighted the synthesis of a series of N-sulfonamide derivatives that demonstrated dual inhibitory effects on dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), both crucial enzymes in bacterial folate biosynthesis. These compounds were evaluated for their in vitro antimicrobial efficacy, showing promising results against various bacterial strains .

Antiviral Activity

Another area of interest is the antiviral potential of sulfonamides. A study developed a new class of pyridine-based N-sulfonamides that exhibited antiviral properties against herpes simplex virus type 1 (HSV-1) and coxsackievirus B4 (CBV4). Compounds derived from this class showed significant reductions in viral loads, suggesting that this compound may also possess similar antiviral properties .

Central Nervous System Disorders

The compound is being explored for its potential role as an allosteric modulator of G protein-coupled receptors (GPCRs), which are critical in the treatment of central nervous system disorders. The ability to influence GPCR activity could lead to novel therapeutic strategies for conditions such as depression and anxiety .

Cancer Treatment

Recent studies have focused on the design and synthesis of sulfonamide derivatives with anticancer activity. For instance, compounds containing sulfonamide moieties have been shown to induce apoptosis in various cancer cell lines, including those from breast and colon cancers. This suggests that this compound could be a candidate for further development as an anticancer agent .

Synthesis and Structural Insights

The synthesis of this compound involves several steps, typically starting from commercially available pyrimidine and piperidine derivatives. The synthetic route often employs methods such as nucleophilic substitution and coupling reactions to introduce the sulfonamide group effectively.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 331.4 g/mol. The structure features a piperidine ring substituted with a pyrimidine moiety and a sulfonamide functional group, which contributes to its biological activity .

Case Studies

Mécanisme D'action

The mechanism of action of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the pyrimidine and piperidine rings can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide

- N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)ethane-1-sulfonamide

- N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzene-1-sulfonamide

Uniqueness

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propane-1-sulfonamide moiety, in particular, can influence the compound’s solubility, stability, and reactivity compared to its analogs.

Activité Biologique

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and research findings, including relevant case studies and data tables.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a pyrimidine moiety and a sulfonamide group. The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the piperidine ring, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The final step involves sulfonation to incorporate the sulfonamide group.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Nucleophilic Substitution | Pyrimidine derivatives |

| 2 | Sulfonation | Sulfonyl chlorides |

| 3 | Purification | Organic solvents |

This compound exhibits biological activity primarily through its interaction with specific molecular targets. It has been shown to modulate the activity of various enzymes and receptors, which can lead to significant pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor for certain glycine transporters (GlyT1), which are implicated in neurotransmission and associated disorders .

- Receptor Modulation: It may also influence receptor pathways involved in pain perception and neuroprotection.

Case Studies

-

GlyT1 Inhibition:

A study highlighted that derivatives containing sulfonamide groups exhibit potent inhibition of GlyT1, suggesting their potential use in treating conditions like schizophrenia . -

Antibacterial Activity:

Although not primarily focused on antibacterial properties, related compounds have demonstrated significant activity against various bacterial strains, indicating that modifications of this compound could yield effective antimicrobial agents .

Research Findings

Recent studies have explored the pharmacological properties of this compound, revealing promising results:

Q & A

Basic: What are the common synthetic routes for N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. For example:

- Step 1: Coupling of pyrimidine-2-yl groups to piperidin-4-ylmethyl intermediates via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., using palladium catalysts) .

- Step 2: Sulfonamide formation by reacting propane-1-sulfonyl chloride with the amine group of the piperidine derivative under basic conditions (e.g., triethylamine in THF) .

- Purification: Column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) and recrystallization (e.g., using 2-propanol) are standard .

- Characterization: Confirm structure via -/-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example, -NMR peaks for the piperidine and pyrimidine protons should align with computed spectra .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

Structural validation employs:

- X-ray Crystallography: Resolves bond angles and stereochemistry, particularly for the piperidine-pyrimidine junction .

- NMR Spectroscopy: Key signals include δ ~2.5–3.5 ppm (piperidine CH₂), δ ~8.5 ppm (pyrimidine aromatic protons), and δ ~3.7 ppm (sulfonamide SO₂NH) .

- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺) should match theoretical molecular weights (e.g., ~325 g/mol). Discrepancies >2 ppm require re-evaluation of synthetic steps .

Advanced: How can researchers optimize low yields in the sulfonamide coupling step?

Methodological Answer:

Low yields (<50%) often arise from steric hindrance or competing side reactions. Strategies include:

- Solvent Optimization: Replace THF with DMF or DMSO to enhance nucleophilicity .

- Catalyst Screening: Test alternative bases (e.g., DBU instead of triethylamine) or use phase-transfer catalysts .

- Temperature Control: Perform reactions at 0–5°C to minimize decomposition of reactive intermediates .

- Real-Time Monitoring: Use LC-MS to track reaction progress and isolate intermediates before side reactions dominate .

Advanced: How do conflicting pharmacological data for this compound arise, and how can they be resolved?

Methodological Answer:

Contradictions in bioactivity (e.g., variable IC₅₀ values) may stem from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or buffer conditions (pH, ionic strength) .

- Metabolic Instability: Use metabolic inhibitors (e.g., 1-aminobenzotriazole) in vitro to assess intrinsic activity vs. artifact .

- Off-Target Effects: Employ orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target specificity .

- Data Normalization: Include reference standards (e.g., known inhibitors) in each experiment to control for batch-to-batch variability .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods for weighing and synthesis steps to avoid inhalation of fine powders .

- Storage: Keep in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis .

- Spill Management: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). Focus on key residues (e.g., ATP-binding pocket lysines) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen bond occupancy .

- QSAR Models: Build models using MOE or RDKit to correlate structural features (e.g., sulfonamide polarity) with activity .

Basic: What analytical techniques quantify purity and stability?

Methodological Answer:

- HPLC: Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is acceptable for in vitro studies .

- Stability Testing: Incubate at 37°C in PBS (pH 7.4) for 24h; monitor degradation via LC-MS. Shelf life >6 months at –20°C is typical .

Advanced: How to address solubility challenges in biological assays?

Methodological Answer:

- Co-Solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .

- pH Adjustment: Prepare stock solutions in 10 mM HCl (pH 2) for sulfonamide protonation, then dilute into assay buffers .

- Surfactants: Add 0.01% Tween-80 to prevent aggregation in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.